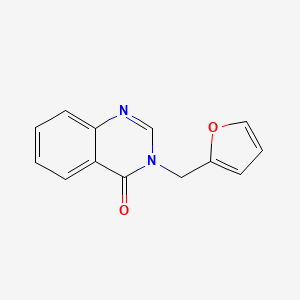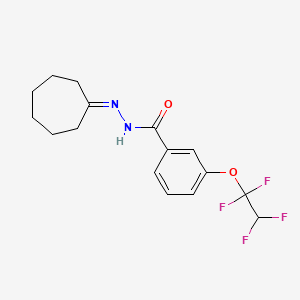![molecular formula C13H11F2N5OS B10893882 5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10893882.png)
5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a difluoromethyl group, a pyrazolyl group, and a pyridopyrimidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines . Alternatively, using trifluoroacetic acid can predominantly form 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Applications De Recherche Scientifique
5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in fatty acid elongation, thereby affecting cell proliferation and growth . The presence of the difluoromethyl group enhances its binding affinity and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyroxasulfone: An isoxazoline compound with similar structural features.
Difluoromethoxy-pyrazoles: Compounds with difluoromethoxy and pyrazole groups.
Uniqueness
5-(difluoromethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of a difluoromethyl group and a pyridopyrimidinone core. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H11F2N5OS |
|---|---|
Poids moléculaire |
323.32 g/mol |
Nom IUPAC |
5-(difluoromethyl)-1-methyl-7-(1-methylpyrazol-4-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H11F2N5OS/c1-19-5-6(4-16-19)8-3-7(10(14)15)9-11(17-8)20(2)13(22)18-12(9)21/h3-5,10H,1-2H3,(H,18,21,22) |
Clé InChI |
YBARFVYTXKRMJT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B10893805.png)
![2-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4-oxobut-2-enamido]benzoic acid](/img/structure/B10893819.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B10893842.png)


![4-[(E)-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B10893855.png)


![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,4-dimethoxyphenyl)furan-2-carboxamide](/img/structure/B10893869.png)
![N-(2-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B10893881.png)
![4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10893888.png)
